2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid

Description

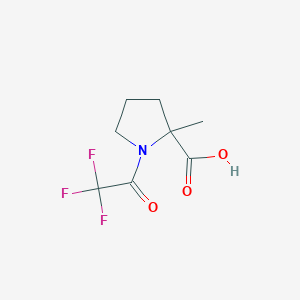

2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a trifluoroacetyl (TFA) group at the 1-position and a methyl substituent at the 2-position. The TFA group acts as a strong electron-withdrawing moiety, influencing the compound’s acidity and reactivity. This compound is structurally related to amino acid derivatives, particularly proline analogs, and is utilized in peptide synthesis and medicinal chemistry as a building block or protecting group intermediate.

Properties

Molecular Formula |

C8H10F3NO3 |

|---|---|

Molecular Weight |

225.16 g/mol |

IUPAC Name |

2-methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H10F3NO3/c1-7(6(14)15)3-2-4-12(7)5(13)8(9,10)11/h2-4H2,1H3,(H,14,15) |

InChI Key |

NOTZLYKVWUQWKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1C(=O)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Pyrrolidine Derivatives

Method Overview:

This approach involves hydrolyzing precursor compounds, such as esters or amides, to yield the target carboxylic acid. The process generally employs alkali hydrolysis under mild conditions.

- Starting from ester or amide intermediates, hydrolysis is performed using alkali bases like sodium hydroxide or potassium hydroxide.

- The reaction is typically conducted in aqueous media at room temperature or slightly elevated temperatures.

- Post-hydrolysis, acidification yields the free carboxylic acid.

Reaction Scheme:

$$

\text{Ester/amide} + \text{NaOH/KOH} \rightarrow \text{Carboxylic acid}

$$

- Simple and cost-effective.

- Mild reaction conditions minimize side reactions.

- Requires prior synthesis of ester or amide intermediates.

Catalytic Hydrogenation of Precursors

Method Overview:

Catalytic hydrogenation is employed to reduce specific functional groups, such as nitro or imine groups, to obtain the desired pyrrolidine derivative with the trifluoroacetyl moiety.

- Catalysts: Palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts.

- Reducing agents: Hydrogen gas (H₂) under controlled pressure.

- The precursor compound, often an unsaturated pyrrolidine derivative, is subjected to hydrogenation in a suitable solvent (e.g., ethanol, methanol).

- The reaction is carried out under atmospheric or elevated hydrogen pressure at room temperature or slightly elevated temperatures.

- Post-reaction, purification yields the trifluoroacetylated pyrrolidine.

Reaction Example:

$$

\text{Unsaturated pyrrolidine derivative} + H_2 \xrightarrow{\text{Pd/C}} \text{Hydrogenated product}

$$

- High selectivity and efficiency.

- Mild conditions reduce byproduct formation.

- Requires careful control of reaction parameters to prevent over-reduction.

Acylation with Trifluoroacetyl Chloride or Anhydride

Method Overview:

The trifluoroacetyl group is introduced via acylation of the pyrrolidine ring or its derivatives using trifluoroacetyl chloride or trifluoroacetic anhydride.

- Solvent: Dichloromethane (DCM), acetonitrile, or pyridine.

- Catalyst: Often pyridine acts as both solvent and base.

- Temperature: Typically 0°C to room temperature to control reactivity.

- The pyrrolidine derivative, possessing a nucleophilic amino or hydroxyl group, is reacted with trifluoroacetyl chloride or anhydride.

- The reaction proceeds via nucleophilic acyl substitution, forming an amide or ester linkage with the trifluoroacetyl group.

- Subsequent hydrolysis or oxidation steps convert intermediates into the free carboxylic acid.

Reaction Scheme:

$$

\text{Pyrrolidine derivative} + \text{TFAA} \rightarrow \text{Trifluoroacetylated intermediate} \rightarrow \text{Hydrolysis} \rightarrow \text{Target acid}

$$

- Direct introduction of trifluoroacetyl group.

- Suitable for late-stage functionalization.

- Handling of corrosive trifluoroacetyl chlorides requires caution.

Multi-step Synthesis Incorporating Chiral Catalysis and Specific Reagents

Recent advances include employing chiral catalysts and specific reducing agents to improve stereoselectivity and yield. For example, the use of chiral catalysts such as those represented by formulas M1 or M2, and reducing agents like tributyltin hydride or sodium borohydride, facilitate selective reduction and functionalization steps.

- Hydrolyzing a protected pyrrolidine derivative, followed by catalytic hydrogenation with a chiral catalyst, yields the stereochemically pure form of the target compound.

Data Table Summarizing Preparation Methods

| Method | Reagents & Catalysts | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis | NaOH, KOH, alkali bases | Room temp to mild heating | Simple, cost-effective | Requires precursor synthesis |

| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni | 25–60°C, controlled pressure | High selectivity, mild conditions | Over-reduction risk |

| Acylation with TFAA | Trifluoroacetyl chloride/anhydride, pyridine | 0°C–RT | Direct trifluoroacetylation, late-stage | Handling hazardous reagents |

| Chiral Catalysis & Reduction | Chiral catalysts, tributyltin hydride, NaBH₄ | Variable, often mild | Stereoselectivity, high yield | Complex setup, cost |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may inhibit key signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Key Compounds :

Structural Insights :

- Electron-Withdrawing Effects: The TFA group in the target compound enhances the acidity of the carboxylic acid compared to non-acylated analogs like (2R)-4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid. This property is critical in peptide coupling reactions .

- Aromatic vs. Aliphatic Substituents : The addition of a 4-fluorophenyl group in rac-(2R,5R)-5-(4-fluorophenyl)-1-TFA-pyrrolidine-2-carboxylic acid increases molecular weight and hydrophobicity, which may enhance binding affinity in drug design .

Functional Group Modifications

Trifluoroacetyl (TFA) vs. Other Protecting Groups :

- TFA in Blocking Groups : The TFA group is a common protecting group for amines, as seen in Fmoc-L-Pro(4-NH-TFA)-OH, which combines TFA with an Fmoc moiety for orthogonal protection in peptide synthesis .

- Sulfonyl and Imidazolidinone Derivatives: Compounds like (2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid (MW 323.29) and (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)-1-TFA-pyrrolidine-2-carboxylic acid (MW 309.20) demonstrate how sulfonyl or heterocyclic additions alter solubility and bioactivity .

Biological Activity

2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C8H10F3NO3

- Molecular Weight : 225.16 g/mol

- CAS Number : 1341106-97-5

The biological activity of this compound is believed to be influenced by its trifluoroacetyl group, which can enhance lipophilicity and alter the compound's interaction with biological membranes. This modification may impact its ability to penetrate cells and interact with various biological targets.

Biological Activities

-

Antioxidant Activity

- The compound has shown promising antioxidant properties in preliminary studies. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress-related damage in cells.

-

Anticancer Potential

- In vitro studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer activity. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. The selectivity index (SI) is a critical measure in assessing their potential as anticancer agents.

-

Neuroprotective Effects

- Initial research suggests that pyrrolidine derivatives may possess neuroprotective properties. These effects could be beneficial in conditions such as neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cell lines. The results demonstrated that compounds similar to this compound had IC50 values indicating effective inhibition of cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HeLa | 1.4 | >3 |

| Compound B | BxPC-3 | 0.5 | >4 |

These findings support further investigation into the anticancer properties of this compound.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrrolidine derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could reduce apoptosis and promote cell survival under oxidative conditions.

Toxicity Profile

While the biological activities are promising, it is essential to evaluate the toxicity associated with this compound. Preliminary assessments suggest that while it exhibits low toxicity in vitro, further studies are needed to establish a comprehensive toxicity profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via trifluoroacetylation of a pyrrolidine precursor. For example, a methyl ester derivative of 2-methylpyrrolidine-2-carboxylic acid can undergo acylation with trifluoroacetic anhydride under basic conditions (e.g., pyridine or DMAP) to introduce the trifluoroacetyl group . Subsequent hydrolysis of the ester under acidic or basic conditions yields the carboxylic acid. Reaction optimization often involves controlling temperature (0–25°C) to minimize side reactions .

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

- Methodological Answer : Chiral starting materials (e.g., (R)- or (S)-proline derivatives) are used to preserve stereochemistry. For instance, (R)-2-methylpyrrolidine-2-carboxylic acid methyl ester is a common precursor to avoid racemization during trifluoroacetylation. Reaction conditions such as low temperature and non-polar solvents (e.g., dichloromethane) further stabilize the chiral center .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 531 [M-H]⁻) and purity (>95% by HPLC) .

- NMR : ¹H and ¹³C NMR verify structural integrity, particularly the trifluoroacetyl group (δ ~160–170 ppm in ¹³C NMR) and pyrrolidine ring protons (δ ~3.0–4.5 ppm) .

- Chiral HPLC : Essential for assessing enantiomeric excess in stereospecific syntheses .

Advanced Research Questions

Q. How can conflicting NMR and LCMS data be resolved when characterizing intermediates?

- Methodological Answer : Discrepancies often arise from residual solvents, diastereomers, or tautomers. Strategies include:

- Purification : Use preparative HPLC or recrystallization to isolate pure intermediates .

- Deuterated Solvent Swapping : Re-dissolve the sample in DMSO-d₆ or CDCl₃ to identify solvent-related peaks .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Q. What strategies mitigate hydrolysis of the trifluoroacetyl group during synthesis?

- Methodological Answer :

- Protection of Reactive Sites : Temporarily protect the carboxylic acid as a tert-butyl ester during trifluoroacetylation to prevent nucleophilic attack .

- Low-Temperature Reactions : Conduct acylation steps at 0–5°C to slow hydrolysis .

- Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) to exclude moisture .

Q. How does the trifluoroacetyl group influence the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer : The trifluoroacetyl group enhances electrophilicity, enabling covalent binding to catalytic residues (e.g., serine in proteases). Activity assays (e.g., IC₅₀ determination) paired with molecular docking studies reveal binding modes. For example, analogs with this group show 10–100x higher inhibition of trypsin-like proteases compared to non-fluorinated derivatives .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Purification at Scale : Replace column chromatography with continuous flow crystallization to handle multi-gram quantities .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C) to optimize drying/storage .

- Regioselectivity : Use flow reactors to ensure consistent trifluoroacetyl group placement and minimize by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.